molecular formula C18H17NO B1532499 1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde CAS No. 1228552-95-1

1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde

Cat. No. B1532499
M. Wt: 263.3 g/mol
InChI Key: UJTFYHRAABPCDZ-UHFFFAOYSA-N
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Description

1-Benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde is a chemical compound with the CAS Number: 1228552-95-1 . It has a molecular weight of 263.34 and its IUPAC name is 1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde .


Molecular Structure Analysis

The Inchi Code for 1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde is 1S/C18H17NO/c1-13-8-9-18-16 (10-13)17 (12-20)14 (2)19 (18)11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Indole-3-carbaldehyde, a related compound, has reactivity typical of aromatic aldehydes . It can easily be oxidized to indole-3-carboxylic acid and it condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .

Scientific Research Applications

Gold-catalyzed Cycloisomerizations

Research demonstrates the efficiency of gold(I)-catalyzed cycloisomerization processes involving indole-derived substrates. For instance, Kothandaraman et al. (2011) explored the gold-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols to 1H-indole-2-carbaldehydes, showcasing the potential of gold catalysis in synthesizing complex indole structures with high yields (Kothandaraman et al., 2011).

Palladium-catalyzed Reactions

Singh et al. (2017) reported on the synthesis and applications of palladacycles derived from indole-based ligands. These complexes, including those based on 1H-indole-3-carbaldehyde derivatives, have been used as catalysts in cross-coupling and allylation reactions, highlighting the utility of indole carbaldehydes in catalytic processes (Singh et al., 2017).

Microwave-assisted Organic Synthesis

Milen et al. (2010) explored the solid-liquid phase alkylation of indole-3-carbaldehyde and other N-heterocycles, utilizing microwave-assisted synthesis as an environmentally friendly alternative. This method highlights the role of indole derivatives in efficient and green chemistry approaches to organic synthesis (Milen et al., 2010).

Synthesis and Functionalization

Cacchi and Fabrizi (2005) reviewed the synthesis and functionalization of indoles through palladium-catalyzed reactions. This work underscores the versatility and importance of indole nuclei, including those related to 1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde, in synthesizing biologically active compounds and natural products (Cacchi & Fabrizi, 2005).

Future Directions

Indole derivatives, including 1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are considered as a key in the synthesis of pharmaceutically active compounds and indole alkaloids , indicating a promising future direction in the field of medicinal chemistry.

properties

IUPAC Name

1-benzyl-2,5-dimethylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-13-8-9-18-16(10-13)17(12-20)14(2)19(18)11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTFYHRAABPCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C=O)C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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